5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Description
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(14-22)19(23-24(20)4)15-8-6-5-7-9-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNVFZEYSOSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131553 | |
| Record name | 5-[[4-(1,1-Dimethylethyl)phenyl]thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-38-3 | |
| Record name | 5-[[4-(1,1-Dimethylethyl)phenyl]thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-(1,1-Dimethylethyl)phenyl]thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of a sulfur-containing reagent. The reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring and the incorporation of the sulfur atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative with diverse applications in scientific research. It is used as a building block for synthesizing complex molecules, and is investigated for its potential as an enzyme inhibitor, receptor modulator, and in the development of new materials and catalysts. The compound is also explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Scientific Research Applications
- Chemistry 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile serves as a building block in the synthesis of more complex molecules. The presence of the nitrile group allows for further chemical modifications to explore new derivatives with enhanced biological activities.
- Biology This compound is studied for its potential to act as an enzyme inhibitor or receptor modulator. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function, leading to biological effects such as anti-inflammatory or anticancer activities.
- Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in the development of new materials and catalysts.
Chemical Reactions
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions:
- Oxidation It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the nitrile group to an amine, using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
- Substitution Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings, employing reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.
Mechanism of Action
The mechanism of action of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
- 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-methanol
Uniqueness
The presence of the nitrile group, in particular, allows for further chemical modifications and the exploration of new derivatives with enhanced biological activities .
Biological Activity
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by a pyrazole ring, a tert-butyl group, and a sulfanyl functional group. Its molecular formula is CHNS, with a molecular weight of approximately 305.40 g/mol. The structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, may exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The biological activity of pyrazole derivatives extends to anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit the migration of cancer cells and affect actin reorganization, which is crucial for cell motility and invasion .
The mechanism by which 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways related to inflammation, apoptosis, or cell cycle regulation. For example, compounds containing a carbonitrile group are known to interact with various enzymes involved in cellular signaling pathways .
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Antimicrobial Efficacy : In one study, derivatives were tested against E. coli and S. aureus, showing varying degrees of antimicrobial activity with zones of inhibition measured in mm (Table 1).
Compound Zone of Inhibition (mm) Activity Level Compound A 15 Moderate Compound B 22 High Compound C 10 Low - Anticancer Activity : Another study focused on the effects of similar pyrazole compounds on MDA-MB-231 breast cancer cells, measuring their influence on cell migration and actin polymerization. Results indicated that certain derivatives significantly reduced cell motility and altered cytoskeletal dynamics.
Synthesis and Structural Comparison
The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves multiple steps starting from commercially available precursors. The synthetic route often employs reactions involving bases like potassium carbonate and solvents such as dimethylformamide (DMF) under controlled conditions to optimize yield and purity .
Structural Comparison with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand how variations in substituents affect activity:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 5-{[4-(methyl)phenyl]sulfanyl}-1-methyl-3-phenylpyrazole | Methyl instead of tert-butyl | Different steric effects |
| 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Sulfonyl instead of sulfanyl | Increased solubility |
| 5-{[4-(tert-butyl)phenoxy]methyl}-3-methyl-1-phenyldihydropyrrole | Different ring system | Altered pharmacokinetics |
These comparisons illustrate how subtle changes in chemical structure can lead to significant differences in biological activity.
Q & A
Q. How do structural modifications influence pharmacological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
